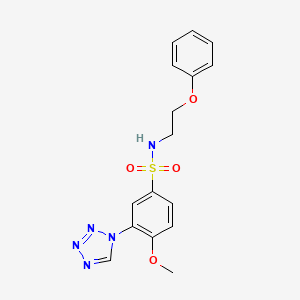![molecular formula C19H17NO2 B4307397 N-[1-(4-hydroxyphenyl)ethyl]-1-naphthamide](/img/structure/B4307397.png)
N-[1-(4-hydroxyphenyl)ethyl]-1-naphthamide
Vue d'ensemble
Description
N-[1-(4-hydroxyphenyl)ethyl]-1-naphthamide, also known as HENA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. HENA belongs to the class of naphthamides, which are known for their diverse biological activities and pharmacological properties. In
Mécanisme D'action
The mechanism of action of N-[1-(4-hydroxyphenyl)ethyl]-1-naphthamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. N-[1-(4-hydroxyphenyl)ethyl]-1-naphthamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism and promoting cell survival. N-[1-(4-hydroxyphenyl)ethyl]-1-naphthamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in various cellular processes.
Biochemical and Physiological Effects:
N-[1-(4-hydroxyphenyl)ethyl]-1-naphthamide has been shown to have various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. In cancer cells, N-[1-(4-hydroxyphenyl)ethyl]-1-naphthamide induces apoptosis and cell cycle arrest by activating the p53 pathway and inhibiting the Akt/mTOR pathway. In neurodegenerative diseases, N-[1-(4-hydroxyphenyl)ethyl]-1-naphthamide protects neurons from oxidative stress and prevents the formation of amyloid beta plaques by inhibiting the activity of beta-secretase. In inflammation, N-[1-(4-hydroxyphenyl)ethyl]-1-naphthamide inhibits the production of pro-inflammatory cytokines and reduces inflammation by inhibiting the NF-kappaB pathway.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(4-hydroxyphenyl)ethyl]-1-naphthamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, N-[1-(4-hydroxyphenyl)ethyl]-1-naphthamide also has some limitations, including its relatively low yield, high cost, and potential toxicity at high doses.
Orientations Futures
There are several future directions for the research on N-[1-(4-hydroxyphenyl)ethyl]-1-naphthamide, including the identification of its target proteins and signaling pathways, the optimization of its synthesis method, and the development of more potent and selective analogs. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of N-[1-(4-hydroxyphenyl)ethyl]-1-naphthamide in animal models and humans, as well as its potential therapeutic applications in various diseases. Overall, the research on N-[1-(4-hydroxyphenyl)ethyl]-1-naphthamide holds great promise for the development of novel therapeutics in the future.
Applications De Recherche Scientifique
N-[1-(4-hydroxyphenyl)ethyl]-1-naphthamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, N-[1-(4-hydroxyphenyl)ethyl]-1-naphthamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative diseases, N-[1-(4-hydroxyphenyl)ethyl]-1-naphthamide has been shown to protect neurons from oxidative stress and prevent the formation of amyloid beta plaques, which are associated with Alzheimer's disease. In inflammation, N-[1-(4-hydroxyphenyl)ethyl]-1-naphthamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Propriétés
IUPAC Name |
N-[1-(4-hydroxyphenyl)ethyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-13(14-9-11-16(21)12-10-14)20-19(22)18-8-4-6-15-5-2-3-7-17(15)18/h2-13,21H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQAXZXUHNJLSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)NC(=O)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-hydroxyphenyl)ethyl]naphthalene-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-ethylpyrrolidine-2,5-dione](/img/structure/B4307314.png)
![2-{8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B4307325.png)
![dimethyl 5-methyl-3-(2-thienyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B4307330.png)
![3-amino-5-oxo-4-azatricyclo[5.2.1.0~2,6~]deca-3,8-diene-2,6-dicarbonitrile](/img/structure/B4307334.png)
![5-amino-2-bicyclo[2.2.1]hept-5-en-2-yl-1-phenyl-1,2-dihydro-3H-pyrrole-3,3,4-tricarbonitrile](/img/structure/B4307340.png)
![5-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-2-imino-3-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazolidin-4-one](/img/structure/B4307347.png)
![9-hydroxy-4-(octahydroquinolin-1(2H)-ylacetyl)-1,2,3,4-tetrahydro-5H-chromeno[3,4-b]pyridin-5-one](/img/structure/B4307350.png)

![4-fluoro-N-[1-(4-hydroxyphenyl)ethyl]benzamide](/img/structure/B4307392.png)
![2-[1-(4-hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4307398.png)
![3-(3,4-dimethoxyphenyl)-3-[(4-methoxybenzoyl)amino]propanoic acid](/img/structure/B4307401.png)
![N-[1-(4-hydroxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4307405.png)
![N-[1-(4-hydroxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B4307409.png)
![N-[1-(4-hydroxyphenyl)ethyl]-4-methoxyquinoline-2-carboxamide](/img/structure/B4307418.png)